(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis of novel triazole derivatives showing significant antimicrobial activities. For example, a study detailed the synthesis of 1,2,4-triazole derivatives, indicating their utility in combating microbial infections. Some of these compounds have exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Another significant area of application is in the development of anticancer and antituberculosis agents. A study conducted in 2014 synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, showing that some of these compounds have promising anticancer and antituberculosis activities. This suggests the potential of these compounds in the development of new treatments for cancer and tuberculosis (Mallikarjuna et al., 2014).
Biological and Antioxidant Activity
Further research into the biological activities of triazolopyrimidines reveals their potential in various therapeutic applications, including antimicrobial and antioxidant activities. A study synthesized a series of triazolopyrimidines and evaluated them for their antimicrobial and antioxidant properties, indicating the versatility of these compounds in medical and pharmaceutical research (Gilava et al., 2020).
Enzyme Inhibition and SAR Studies
The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus has also been explored for their potential in enzyme inhibition, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These studies contribute to understanding the structure-activity relationship (SAR) of these compounds, aiding in the design of more effective therapeutic agents (Mermer et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . This inhibition could potentially lead to antiproliferative activities against certain cell lines .
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine derivatives . These studies can provide valuable insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to exhibit excellent antiproliferative activities against certain cancer cell lines .
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-4-2-3-15(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-5-16(23)6-8-17/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJBHZMJQLCNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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